Nadifloxacin

概要

説明

Nadifloxacin is a topical fluoroquinolone antibiotic primarily used for the treatment of acne vulgaris and bacterial skin infections . It is known for its broad-spectrum antibacterial activity against aerobic Gram-positive, Gram-negative, and anaerobic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound works by inhibiting the enzyme DNA gyrase, which is involved in bacterial DNA synthesis and replication, thereby preventing bacterial multiplication .

準備方法

Nadifloxacin is synthesized through a series of chemical reactions starting from 3,4-difluoroacetanilide . The key intermediate, 2-bromo-4,5-difluoroacetanilide, is prepared by bromination of 3,4-difluoroacetanilide using novel brominating agents such as sodium bromate/sodium bisulfite or sodium bromide/sodium hypochlorite . The final product is obtained through further reactions involving cyclization and fluorination . Industrial production methods often involve optimization of these synthetic routes to minimize impurities and maximize yield .

化学反応の分析

Nadifloxacin undergoes various chemical reactions, including:

Substitution: Substitution reactions, such as glycosylation, can improve the solubility and bioavailability of this compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and glycosylating agents . The major products formed from these reactions are derivatives of this compound with modified antibacterial properties .

科学的研究の応用

Treatment of Bacterial Skin Infections

Nadifloxacin has been shown to be effective against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Clinical trials have demonstrated its efficacy in treating various skin infections:

- Efficacy Against Common Bacterial Infections : A study involving 272 subjects compared this compound with mupirocin and framycetin. Results indicated that this compound significantly reduced infection symptoms, achieving higher clinical cure rates than framycetin by day 7 (97.8% vs. 0.8%) .

- Pediatric Applications : In a pediatric study comparing this compound with mupirocin for skin and soft tissue infections, both treatments achieved a clinical cure rate of 100% by day 15, with no significant adverse events reported .

Acne Treatment

This compound is also utilized in the management of acne vulgaris:

- Comparative Efficacy : A study comparing this compound with clindamycin over 12 weeks showed no significant difference in total lesion counts between the two groups, indicating that this compound is as effective as clindamycin in reducing both inflammatory and non-inflammatory acne lesions .

- Combination Therapy : Research has indicated that a combination of this compound and benzoyl peroxide is effective for treating mild to moderate acne, demonstrating comparable results to existing treatments like clindamycin-benzoyl peroxide .

Off-Label Uses

This compound has been reported in case studies for off-label applications:

- Green Nail Syndrome : Two cases were documented where patients with Pseudomonas aeruginosa infections of the nails were successfully treated with topical this compound after previous treatments failed . The application led to significant improvement within four months.

Safety Profile

This compound has been associated with minimal adverse effects, making it a safe choice for patients:

作用機序

Nadifloxacin exerts its antibacterial effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA synthesis and replication . This inhibition prevents the bacteria from multiplying and ultimately leads to their death . Additionally, this compound has sebostatic and anti-inflammatory properties, contributing to its effectiveness in treating acne .

類似化合物との比較

Nadifloxacin is compared with other fluoroquinolone antibiotics such as delafloxacin, finafloxacin, and JNJ-Q2 . While all these compounds share a similar mechanism of action, this compound is unique in its topical application and broad-spectrum activity against both Gram-positive and Gram-negative bacteria . Unlike some other fluoroquinolones, this compound does not show cross-resistance with other new fluoroquinolones, making it a valuable option for treating resistant bacterial infections .

生物活性

Nadifloxacin is a topical antibacterial agent belonging to the fluoroquinolone class, primarily used for treating skin infections, including acne and bacterial skin infections. Its biological activity is characterized by its potent antimicrobial properties, particularly against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antibacterial effects primarily through inhibition of bacterial DNA synthesis. It targets two key enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . These enzymes are crucial for the supercoiling and relaxation of DNA, which is necessary for replication and transcription. The specific interactions of this compound with these enzymes lead to bacterial cell death by preventing proper DNA function .

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown significant efficacy against:

- Staphylococcus aureus (including MRSA)

- Streptococcus pyogenes

- Propionibacterium acnes

The Minimum Inhibitory Concentration (MIC) values for this compound against these pathogens indicate its potency:

| Bacterial Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.015 - 2.0 | 0.05 | 1.0 |

| Staphylococcus epidermidis | 0.03 - 2.0 | 0.5 | 2.0 |

| Propionibacterium acnes | 0.25 - 0.5 | 0.5 | 0.5 |

These results highlight this compound's superior efficacy compared to other topical antibiotics .

Case Studies

-

Acne Treatment Study :

A clinical trial involving 84 subjects compared the efficacy of this compound with clindamycin in treating acne vulgaris over eight weeks. The this compound group showed a significant reduction in both inflammatory and non-inflammatory lesions, achieving a clinical cure rate comparable to clindamycin . -

Green Nail Syndrome :

Two cases of Green Nail Syndrome caused by Pseudomonas aeruginosa were successfully treated with topical this compound over six weeks, demonstrating its effectiveness beyond typical indications . -

Skin and Soft Tissue Infections (SSTIs) :

In a study involving pediatric patients with SSTIs, this compound was found to be equally efficacious as mupirocin, with a clinical cure rate of 100% in the this compound group at day 15 .

Safety Profile

This compound has been reported to have a favorable safety profile with minimal adverse effects in clinical studies. In trials comparing it with other topical agents, no significant side effects were noted, and patient tolerance was high .

Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur through mutations in the target enzymes or overexpression of efflux pumps such as NorA. Studies have shown that strains with mutations in DNA gyrase or topoisomerase IV exhibit significantly increased MICs, indicating reduced susceptibility to the drug .

特性

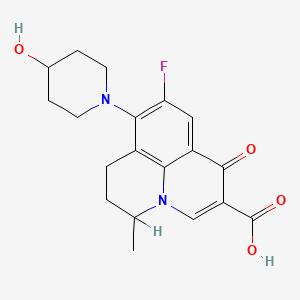

IUPAC Name |

7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJTVFIEFKZWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046483 | |

| Record name | Nadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124858-35-1 | |

| Record name | Nadifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124858-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nadifloxacin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124858351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nadifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nadifloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nadifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124858-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL9Y5YZEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nadifloxacin exert its antibacterial effect?

A1: this compound operates by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are crucial for bacterial DNA replication and cell division. By blocking their function, this compound disrupts bacterial growth and leads to cell death.

Q2: What is the primary target of this compound in Staphylococcus aureus?

A2: Research suggests that this compound primarily targets DNA gyrase in Staphylococcus aureus []. This conclusion is based on the observation that this compound resistance in S. aureus is primarily linked to mutations in the DNA gyrase gene and less so to mutations in the topoisomerase IV gene.

Q3: What is the chemical structure of this compound?

A3: this compound features a benzo-(ij)-quinolizine skeleton with fluorine at the ninth position and N-hydroxypiperizine at the eighth position []. It exists as a racemic compound, meaning it contains equal amounts of both left- and right-handed enantiomers.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H22FN3O4, and its molecular weight is 399.42 g/mol [].

Q5: Has the stability of this compound been investigated in mixtures with other topical agents?

A5: Yes, research indicates that mixing this compound ointment with tetracycline ointment can negatively impact stability. Specifically, the tetracycline content in the mixture decreased over time, likely due to the presence of sodium hydroxide in the this compound ointment []. This highlights the importance of considering potential interactions when combining this compound with other topical agents.

Q6: Have any structural modifications been explored to improve the properties of this compound?

A6: Yes, to enhance solubility, researchers have synthesized glycosides of this compound []. These modifications involved attaching various sugar molecules to the this compound structure. While these modifications did improve solubility, they generally resulted in reduced antibacterial potency compared to unmodified this compound.

Q7: What formulation strategies have been explored for this compound?

A7: Researchers have developed microemulsion gel formulations of this compound to potentially improve its delivery []. These formulations demonstrated promising characteristics such as small globule size, good stability, enhanced skin permeation, and improved antibacterial activity compared to commercially available this compound cream.

Q8: Are there stable formulations of the S-(−)-nadifloxacin L-arginine salt?

A8: Yes, research describes stable pharmaceutical compositions of the S-(−)-nadifloxacin L-arginine salt, including injection liquids and freeze-dried powders []. These formulations incorporate metal complexing agents to enhance the stability of the S-(−)-nadifloxacin L-arginine salt, particularly under lighting conditions.

Q9: What is known about the absorption of topical this compound?

A9: Studies indicate that systemic absorption of topically applied this compound is negligible []. This finding is crucial for understanding its safety profile and minimizing the risk of systemic side effects.

Q10: What is the evidence for the efficacy of this compound in treating acne vulgaris?

A10: Numerous clinical trials have demonstrated the efficacy of this compound in treating acne vulgaris [, , , , , , , ]. These trials consistently show significant reductions in inflammatory lesions, comedones, and improvements in clinical grading scores after treatment with this compound.

Q11: How does the efficacy of this compound compare to other topical antibiotics for acne?

A11: Clinical trials directly comparing this compound to other topical antibiotics like erythromycin and clindamycin reveal comparable efficacy [, , , , , ]. This suggests that this compound offers a valuable alternative to existing topical antibiotic options for acne treatment.

Q12: Has this compound been studied in combination with other topical agents for acne?

A12: Yes, clinical trials have investigated the efficacy and safety of this compound in combination with benzoyl peroxide, adapalene, and tretinoin [, , , , ]. Results suggest that these combinations can be safe and effective in treating acne vulgaris.

Q13: Is there evidence of emerging resistance to this compound?

A13: While initial studies showed low resistance rates to this compound [, , ], recent research indicates increasing resistance, particularly in Staphylococcus epidermidis []. This highlights the importance of continuous monitoring for emerging resistance patterns.

Q14: What mutations are associated with this compound resistance in Staphylococcus aureus?

A14: Research has identified mutations in the QRDRs (quinolone resistance-determining regions) of the A subunit of DNA gyrase as a key factor in this compound resistance in Staphylococcus aureus []. These mutations likely alter the binding affinity of this compound to the enzyme, reducing its effectiveness.

Q15: What is the safety profile of topical this compound?

A15: Clinical trials report that topical this compound is generally well-tolerated with mild side effects [, , , , , , ]. The most common side effects include dryness, burning sensations, and erythema at the application site.

Q16: What analytical methods are used to quantify this compound?

A16: Several analytical methods have been developed and validated for the quantification of this compound in various matrices, including:

- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for quantifying this compound in bulk drug substances and pharmaceutical formulations [, ].

- Ultra-Performance Liquid Chromatography (UPLC): UPLC, a more advanced form of HPLC, provides enhanced resolution and shorter analysis times, making it suitable for analyzing complex samples such as combined dosage forms and biological fluids [].

- Thin Layer Chromatography (TLC): TLC, a simpler and more cost-effective method, allows for rapid separation and identification of this compound and its potential degradation products, making it useful for stability-indicating assays [].

- Spectrophotometry: This technique utilizes the characteristic ultraviolet (UV) absorbance of this compound for its quantification, offering a simple and cost-effective approach for routine analysis [].

Q17: How is the quality of this compound assured during manufacturing?

A17: Quality control measures for this compound likely involve rigorous testing at various stages of production, including raw material analysis, in-process controls, and final product testing [, ]. These measures ensure that the manufactured this compound consistently meets the required purity, potency, and safety standards.

Q18: Has this compound been investigated in drug delivery systems beyond traditional topical formulations?

A18: Yes, researchers have explored the use of polyhexamethylene biguanide (PHMB) and this compound self-assembled nanoparticles to enhance antimicrobial effects against intracellular methicillin-resistant Staphylococcus aureus (MRSA) []. These nanoparticles demonstrate promising activity against intracellular bacteria and reduced toxicity to host cells, indicating their potential for treating challenging skin infections.

Q19: Are there any insights into the potential anti-inflammatory effects of this compound?

A19: Yes, research suggests that this compound might possess anti-inflammatory properties beyond its antibacterial action [, , ]. Studies have shown that this compound can downregulate the production of matrix metalloproteinases (MMPs), enzymes involved in inflammation and tissue remodeling. This finding suggests that this compound could contribute to reducing inflammation and potentially preventing scar formation in acne lesions.

Q20: Have there been studies investigating the impact of this compound on neutrophil functions?

A20: Yes, in vitro studies have shown that this compound can modulate neutrophil activity []. Specifically, this compound was found to reduce the generation of reactive oxygen species (ROS) like superoxide radical anions and hydroxyl radicals by neutrophils. These ROS are involved in oxidative stress and tissue damage during inflammation. While this compound did not significantly affect neutrophil chemotaxis or phagocytosis, its ability to modulate ROS production suggests a potential additional mechanism for its anti-inflammatory effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。